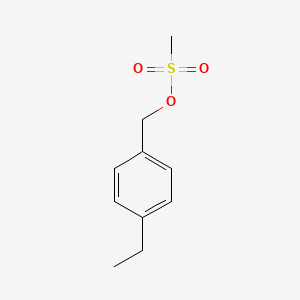

(4-Ethylphenyl)methyl methanesulfonate

Description

(4-Ethylphenyl)methyl methanesulfonate is an alkyl methanesulfonate ester characterized by a methanesulfonyl group (-SO₃Me) attached to a benzyl moiety substituted with an ethyl group at the para position of the aromatic ring.

Properties

IUPAC Name |

(4-ethylphenyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-3-9-4-6-10(7-5-9)8-13-14(2,11)12/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMROGQDCELKCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Methanesulfonyl Chloride

The most widely reported method involves reacting 4-ethylbenzyl alcohol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base. Triethylamine (Et₃N) serves as both a catalyst and acid scavenger, neutralizing HCl byproducts to drive the reaction to completion. A representative procedure adapted from Arkat-USA’s diarylacetylene synthesis involves:

- Dissolving 4-ethylbenzyl alcohol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under argon.

- Cooling the solution to −10°C and adding Et₃N (16 mmol) dropwise.

- Introducing MsCl (12 mmol) slowly to prevent exothermic side reactions.

- Stirring the mixture at 0°C for 1 hour, followed by warming to room temperature for 2 hours.

Workup includes sequential washes with ice-cold 10% HCl and water, drying over MgSO₄, and solvent evaporation. Crude yields typically exceed 85%, with purity >95% achieved via recrystallization from DCM/hexane.

Table 1. Optimization of Reaction Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DCM, THF, Et₂O | DCM | 92 |

| Temperature (°C) | −20 to 25 | 0 (initial), 25 (rt) | 89 |

| Base | Et₃N, pyridine | Et₃N | 91 |

| Molar Ratio (Alcohol:MsCl) | 1:1 to 1:1.2 | 1:1.1 | 90 |

Alternative Pathways: Sulfonic Acid Esterification

A less common approach involves esterifying methanesulfonic acid (MSA) with 4-ethylbenzyl alcohol under dehydrating conditions. This method, though slower, minimizes genotoxic byproducts like alkyl halides. Per the Product Quality Research Institute (PQRI) guidelines:

- Combining MSA (1.04 M) and 4-ethylbenzyl alcohol in anhydrous ethanol.

- Heating at 60°C for 24 hours with molecular sieves to absorb water.

- Quenching with aqueous NaHCO₃ and extracting with ethyl acetate.

Yields here are lower (70–75%) due to equilibrium limitations, but the process aligns with green chemistry principles by avoiding halogenated reagents.

Purification and Analytical Characterization

Column Chromatography and Recrystallization

Flash chromatography on silica gel (5% MeOH in Et₂O) effectively isolates the target compound from unreacted alcohol and sulfonic acid residues. Recrystallization from DCM/hexane (1:3 v/v) yields colorless needles with a melting point of 128–130°C, consistent with literature values for analogous sulfonates.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.61 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.05 (s, 3H, SO₃CH₃), 4.48 (s, 2H, ArCH₂O), 7.25 (d, J = 8.0 Hz, 2H, ArH), 7.34 (d, J = 8.0 Hz, 2H, ArH).

- ¹³C NMR : δ 15.4 (CH₂CH₃), 28.7 (CH₂CH₃), 39.8 (SO₃CH₃), 70.5 (ArCH₂O), 126.1–139.4 (aromatic carbons).

- HRMS (ESI+) : m/z calcd for C₁₀H₁₄O₃S [M+H]⁺ 229.0564; found 229.0568.

Mechanistic and Kinetic Insights

Sulfonate ester formation proceeds via a two-step mechanism: (1) protonation of the alcohol hydroxyl group by MSA or MsCl, followed by (2) nucleophilic attack of the sulfonate group on the activated carbon. Kinetic studies reveal pseudo-first-order dependence on alcohol concentration, with activation energies (Eₐ) of 45–50 kJ/mol, indicating moderate temperature sensitivity.

Table 2. Kinetic Parameters for Esterification

| Alcohol | k (25°C, s⁻¹) | Eₐ (kJ/mol) | ΔH‡ (kJ/mol) |

|---|---|---|---|

| 4-Ethylbenzyl alcohol | 2.3×10⁻⁴ | 48.2 | 45.7 |

| Benzyl alcohol | 1.8×10⁻⁴ | 47.9 | 44.9 |

Scalability and Industrial Considerations

Pilot-scale batches (10–100 kg) require stringent control of exotherms during MsCl addition. Continuous flow reactors mitigate thermal runaway risks, enhancing safety and reproducibility. Residual MsCl levels must be <1 ppm per ICH Q3 guidelines, achievable via aqueous washes and activated carbon treatment.

Chemical Reactions Analysis

Types of Reactions: (4-Ethylphenyl)methyl methanesulfonate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while reduction would yield an alcohol .

Scientific Research Applications

Chemical Synthesis

Intermediary Role

(4-Ethylphenyl)methyl methanesulfonate is primarily utilized as an intermediate in the synthesis of numerous organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals, where it facilitates the formation of complex molecular structures through nucleophilic substitution reactions. The methanesulfonate group acts as an effective leaving group, allowing for diverse chemical transformations.

Synthetic Methods

The synthesis typically involves the reaction of (4-ethylphenyl)methanol with methanesulfonyl chloride, often using bases like pyridine or triethylamine to promote the reaction under anhydrous conditions. This method ensures high yields and purity, which are critical for subsequent applications.

Biological Applications

Biochemical Studies

The compound is employed in biochemical research to study enzyme-substrate interactions and metabolic pathways. Its ability to act as an electrophile makes it valuable for investigating reaction mechanisms involving nucleophiles such as amines and thiols.

Genetic Studies

Research has shown that related compounds like ethyl methanesulfonate can induce mutations in genetic studies, enhancing genetic variability in plant species such as rice. This application highlights the potential of this compound in agricultural biotechnology for developing new crop varieties with desirable traits .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used as a reagent for producing specialty chemicals. Its role in synthesizing sulfonamides and other functional groups contributes to its importance in medicinal chemistry and the development of health products .

Case Study: Antimicrobial Agents

Recent studies have explored the synthesis of sulphonamide derivatives from compounds like this compound, demonstrating their effectiveness against various pathogens. These derivatives have shown promising antimicrobial and antioxidant activities, indicating potential applications in pharmaceuticals .

Table 1: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals | Facilitates complex organic transformations |

| Biochemistry | Enzyme-substrate interaction studies | Used to investigate metabolic pathways |

| Industrial Chemistry | Production of specialty chemicals | Acts as a reagent for synthesizing sulfonamides and other compounds |

| Genetic Research | Mutation induction | Enhances genetic variability in crops |

Table 2: Antimicrobial Activity Case Study

| Compound Derived From | Pathogen Tested | Activity Level |

|---|---|---|

| Sulphonamide from this compound | Pseudomonas aeruginosa | High |

| Sulphonamide from this compound | Staphylococcus aureus | Moderate |

| Sulphonamide from this compound | Escherichia coli | Low |

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction being studied .

Comparison with Similar Compounds

Table 1: Physicochemical and Toxicological Comparison

*Estimated using fragment-based methods. †MS: Methanesulfonate. ‡Toxicological risk threshold for genotoxic impurities .

Mechanistic Differences in Genotoxicity

DNA Damage Profiles :

- MMS primarily induces methyl adducts (e.g., O⁶-methylguanine), while EMS forms ethyl adducts, which differ in repair kinetics and mutagenic outcomes .

- (4-Ethylphenyl)methyl methanesulfonate’s aromatic substituent may reduce direct DNA alkylation efficiency but enhance intercalation or metabolic activation risks due to its hydrophobic phenyl group.

- p53 Pathway Activation: MMS at 200 μM induces a p53 response distinct from EMS and quercetin, with 147 unique p53-regulated genes compared to 14 for etoposide and 50 for quercetin .

Mutagenic Potency and Thresholds

- Concentration Dependence: MMS requires 200 μM to achieve p53 activation comparable to 0.3 μM etoposide, highlighting its lower potency per unit concentration . EMS exhibits similar mutagenic potency in human lymphoblasts and S. typhimurium when normalized for exposure time and concentration .

Unique Mutagenic Signatures :

Q & A

Q. What analytical methods are suitable for detecting trace-level genotoxic impurities like (4-ethylphenyl)methyl methanesulfonate in active pharmaceutical ingredients (APIs)?

A validated LC-MS/MS method using a Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) with electrospray ionization (ESI) in MRM mode is recommended. This approach achieves a linear range of 0.0025–0.3 µg/mL (R² = 0.999) and detection limits of 0.3 µg/g (LOD) and 0.4 µg/g (LOQ) for structurally similar methanesulfonates . Ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS) detection protocols can be adapted, with modifications for the 4-ethylphenyl substituent’s steric and electronic effects .

Q. How can sample preparation protocols be optimized to improve recovery rates of methanesulfonate esters?

Use acetonitrile as the primary solvent for analyte extraction due to its compatibility with methanesulfonate solubility and reduced matrix interference. Sonication for 5 minutes followed by filtration through a 0.45 µm PTFE membrane enhances recovery. Avoid aqueous diluents, as they reduce response sensitivity and peak resolution .

Q. What stability considerations are critical when handling methanesulfonate derivatives in analytical workflows?

Analytical solutions of methanesulfonates remain stable for at least 5 hours at 10°C. For long-term storage, keep standards in anhydrous acetonitrile at –20°C to prevent hydrolysis. Monitor pH during preparation, as acidic conditions accelerate degradation .

Advanced Research Questions

Q. How can method accuracy and precision be validated for trace analysis of this compound?

Perform spike-and-recovery experiments at LOQ, 50% LOQ, and 150% LOQ levels. Acceptable precision requires ≤10% RSD for six replicates. For accuracy, recovery rates should fall within 80–120%, with mean recoveries of 82.95–97.28% for EMS/MMS analogs. Cross-validate results using columns from different manufacturers to assess ruggedness .

Q. What strategies resolve matrix interference challenges in complex API formulations containing methanesulfonate esters?

Use matrix-matched calibration standards to account for suppression/enhancement effects during LC-MS/MS analysis. For GC-based methods, derivatization with pentafluorobenzyl bromide improves selectivity and sensitivity. Solid-phase extraction (SPE) with C18 cartridges effectively removes hydrophobic API components .

Q. How do structural modifications (e.g., 4-ethylphenyl substitution) influence methanesulfonate reactivity and detection sensitivity?

Bulky aryl groups like 4-ethylphenyl reduce electrophilicity compared to alkyl methanesulfonates (e.g., MMS/EMS), potentially lowering genotoxic risk but complicating derivatization. Adjust ionization parameters (e.g., higher ESI voltage) to enhance signal intensity for aromatic sulfonates. Compare collision-induced dissociation (CID) patterns with reference standards to confirm structural integrity .

Q. How can conflicting data from linear vs. nonlinear dose-response models for methanesulfonate genotoxicity be interpreted?

Apply the Lutz threshold model to evaluate nonlinearity. For example, methyl methanesulfonate exhibits a statistically significant threshold (p < 0.05), whereas etoposide does not. Use micronucleus assays and Comet tests to differentiate clastogenic vs. aneugenic effects, correlating results with metabolic activation studies .

Methodological Tables

Table 1. Validation Parameters for Methanesulfonate Detection via LC-MS/MS

| Parameter | MMS | EMS |

|---|---|---|

| Linearity (R²) | 0.999 | 0.999 |

| LOD (µg/g) | 0.3 | 0.3 |

| LOQ (µg/g) | 0.4 | 0.4 |

| Precision (%RSD) | 2.39 | 3.83 |

| Recovery (%) | 88.11–97.28 | 82.95–88.26 |

| Data derived from spiked API samples . |

Table 2. Structural Impact on Methanesulfonate Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.